molecular formula C17H17BrO4 B2777419 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde CAS No. 568557-49-3

4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

Cat. No.: B2777419
CAS No.: 568557-49-3
M. Wt: 365.223
InChI Key: XVSSITMVLMCFDP-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C17H17BrO4 It is a derivative of benzaldehyde, featuring bromophenoxy and ethoxy functional groups

Scientific Research Applications

4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzoic acid.

    Reduction: 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The bromophenoxy and ethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 4-Ethoxy-3-methoxybenzaldehyde

Uniqueness

4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4/c1-2-20-17-11-13(12-19)3-8-16(17)22-10-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSITMVLMCFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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